Palacos R

Cat. No. B8615493

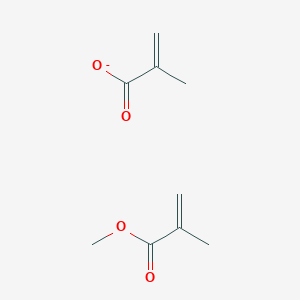

M. Wt: 185.20 g/mol

InChI Key: IWVKTOUOPHGZRX-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04433124

Procedure details

To a mixture of 50 parts of 2-hydroxypropyl methacrylate and 50 parts of dimethacrylate of a 2.6 mol-ethylene oxide adduct (an average addition amount) of Bisphenol A (NK ester BPE 2.6 produced by Shin-nakamura Kagaku Kogyo K.K., Japan, hereinafter referred to as BPE 2.6) was added 7.5 parts of an acrylic polymer having a polymerization degree of about 1,000 and a molecular weight of about 100,000 (DIANAL BR 75 produced by Mitsubishi Rayon K.K., Japan). The mixture was dissolved by heating at 80° C. for 2 hours. Thereto were then added 1.5 parts of SQ salt obtained in Reference example. The resulting mixture was dissolved by heating for 10 minutes, cooled to room temperature, then incorporated with 0.5 part of cumene hydroperoxide and 1.5 parts of water, and dissolved with stirring. To the resulting systems were added 0.1 part each of various polymerizable phosphates. Properties of the resulting composition were determined and shown in Table 1. Incidentally, the measurements of properties were conducted by the following methods.

[Compound]

Name

50

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

dimethacrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

acrylic polymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7]C(O)C)(=[O:5])[C:2]([CH3:4])=[CH2:3].C1OC1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1>>[CH3:4][C:2]([C:1]([O-:6])=[O:5])=[CH2:3].[CH3:4][C:2]([C:1]([O:6][CH3:7])=[O:5])=[CH2:3] |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

50

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC(C)O

|

[Compound]

|

Name

|

dimethacrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

acrylic polymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced by Shin-nakamura Kagaku Kogyo K.K

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=C)C(=O)[O-].CC(=C)C(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |